Aldrin

Description

Properties

IUPAC Name |

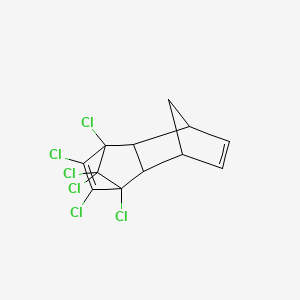

1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl6/c13-8-9(14)11(16)7-5-2-1-4(3-5)6(7)10(8,15)12(11,17)18/h1-2,4-7H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYJBZPUGVGKQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | ALDRIN, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19293 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | ALDRIN, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | ISODRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | ALDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0774 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048104 | |

| Record name | 1,4:5,8-Dimethanonaphthalene, 1,2,3,4,10,10-hexachloro-1,4,4a,5,8,8a-hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aldrin, liquid appears as a solution in oil of aldrin, a noncombustible water-insoluble solid. Used as an insecticide. Mixed with a flammable carrier solvent., Aldrin, cast solid is a brown to white solid. If the large pieces are broken up or powdered, it is toxic by inhalation and skin absorption. It is insoluble in water and noncombustible. It is used as an insecticide., Isodrin is a solid. This material is no longer used as a pesticide. Isomer of aldrin., Colorless to dark-brown crystalline solid with a mild chemical odor. [Note: Formerly used as an insecticide.] [NIOSH], COLOURLESS CRYSTALS., Colorless to dark-brown crystalline solid with a mild chemical odor., Colorless to dark-brown crystalline solid with a mild chemical odor. [Note: Formerly used as an insecticide.] | |

| Record name | ALDRIN, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19293 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALDRIN, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aldrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0774 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALDRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/349 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Aldrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0016.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), 293 °F at 2 mmHg (decomposes) (EPA, 1998), 145 °C at 2 mm Hg, at 0.27kPa: 145 °C, decomposes, Decomposes | |

| Details | Hartley, D. and H. Kidd (eds.). The Agrochemicals Handbook. 2nd ed. Lechworth, Herts, England: The Royal Society of Chemistry, 1987., p. A007/Aug 87 | |

| Record name | ALDRIN, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19293 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Hartley, D. and H. Kidd (eds.). The Agrochemicals Handbook. 2nd ed. Lechworth, Herts, England: The Royal Society of Chemistry, 1987., p. A007/Aug 87 | |

| Record name | ALDRIN, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Hartley, D. and H. Kidd (eds.). The Agrochemicals Handbook. 2nd ed. Lechworth, Herts, England: The Royal Society of Chemistry, 1987., p. A007/Aug 87 | |

| Record name | ALDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Hartley, D. and H. Kidd (eds.). The Agrochemicals Handbook. 2nd ed. Lechworth, Herts, England: The Royal Society of Chemistry, 1987., p. A007/Aug 87 | |

| Record name | ALDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0774 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Hartley, D. and H. Kidd (eds.). The Agrochemicals Handbook. 2nd ed. Lechworth, Herts, England: The Royal Society of Chemistry, 1987., p. A007/Aug 87 | |

| Record name | ALDRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/349 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | Hartley, D. and H. Kidd (eds.). The Agrochemicals Handbook. 2nd ed. Lechworth, Herts, England: The Royal Society of Chemistry, 1987., p. A007/Aug 87 | |

| Record name | Aldrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0016.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

Approximately 150F or higher (EPA, 1998) | |

| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | ALDRIN, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

0.003 % (NIOSH, 2023), less than 1 mg/mL at 75 °F (NTP, 1992), 0.027 MG/L IN WATER AT 27 °C; > 600 G/L AT 27 °C IN ACETONE, BENZENE, XYLENE, Sol in aromatics, esters, ketones, paraffins and halogenated solvents., Sol in ethanol, ether, and acetone., Moderately sol in petroleum oils, In water, 170 mg/l @ 25 °C, Solubility in water: none, 0.003% | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992) | |

| Record name | ALDRIN, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19293 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992) | |

| Record name | ALDRIN, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992) | |

| Record name | ALDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992) | |

| Record name | ALDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0774 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992) | |

| Record name | Aldrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0016.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.6 (NIOSH, 2023) - Denser than water; will sink, 1.7 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.6 at 20 °C/4 °C (solid), 1.6 g/cm³, 1.60 | |

| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Volume II. Washington, D.C.: U.S. Government Printing Office, 1984-5. | |

| Record name | ALDRIN, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19293 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Volume II. Washington, D.C.: U.S. Government Printing Office, 1984-5. | |

| Record name | ALDRIN, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Volume II. Washington, D.C.: U.S. Government Printing Office, 1984-5. | |

| Record name | ALDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Volume II. Washington, D.C.: U.S. Government Printing Office, 1984-5. | |

| Record name | ALDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0774 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Volume II. Washington, D.C.: U.S. Government Printing Office, 1984-5. | |

| Record name | ALDRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/349 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Volume II. Washington, D.C.: U.S. Government Printing Office, 1984-5. | |

| Record name | Aldrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0016.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

8e-05 mmHg (NIOSH, 2023), 6e-06 mmHg at 77 °F (EPA, 1998), 0.000012 [mmHg], 1.20X10-4 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 0.009, 0.00008 mmHg | |

| Details | Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982) | |

| Record name | ALDRIN, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19293 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982) | |

| Record name | ALDRIN, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982) | |

| Record name | Aldrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982) | |

| Record name | ALDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982) | |

| Record name | ALDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0774 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982) | |

| Record name | ALDRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/349 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982) | |

| Record name | Aldrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0016.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless needles, Brown to white, crystalline solid, Colorless to dark brown crystalline solid ... | |

CAS No. |

309-00-2, 465-73-6, 124-96-9 | |

| Record name | ALDRIN, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19293 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALDRIN, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4,10,10-Hexachloro-1,4,4a,5,8,8a-hexahydro-1,4:5,8-dimethanonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,10,10-Hexachloro-1,4,4a,5,8,8a-hexahydro-1,4,5,8-dimethanonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4:5,8-Dimethanonaphthalene, 1,2,3,4,10,10-hexachloro-1,4,4a,5,8,8a-hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aldrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0774 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALDRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/349 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

219 °F (NIOSH, 2023), 219 °F for pure product; 120 to 140 °F for technical product. (EPA, 1998), 464 to 468 °F (EPA, 1998), 104 °C, MP: 40-60 °C /TECHNICAL GRADE ALDRIN/, 104-105 °C, 219 °F | |

| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6 | |

| Record name | ALDRIN, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19293 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6 | |

| Record name | ALDRIN, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6 | |

| Record name | ISODRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6 | |

| Record name | ALDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6 | |

| Record name | ALDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0774 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6 | |

| Record name | ALDRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/349 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6 | |

| Record name | Aldrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0016.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Preparation Methods

Aldrin is synthesized through a Diels-Alder reaction between hexachlorocyclopentadiene and norbornadiene . The reaction typically occurs under controlled conditions to ensure high yield and purity. Industrial production involves mixing an organic solvent with a wet product of this compound, followed by distillation and dehydration . This process may also involve spray heating or membrane evaporator heating to achieve continuous operation and reduce decomposition .

Chemical Reactions Analysis

Aldrin undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form dieldrin, a more persistent and toxic compound.

Reduction: Under certain conditions, this compound can be reduced to less toxic compounds.

Hydroxylation: This reaction introduces hydroxyl groups into the this compound molecule, leading to the formation of hydroxylated metabolites.

Common reagents used in these reactions include peroxyacetic acid for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions are dieldrin and hydroxylated metabolites .

Scientific Research Applications

Aldrin is a synthetic organochlorine insecticide, named after German chemist Kurt Alder, that was once heavily used worldwide but is now largely banned due to its harmful environmental and health effects . This compound was primarily utilized in agriculture to protect crops from various insect pests .

Historical Agricultural Applications

Prior to its ban, this compound was extensively employed as a pesticide for treating both seeds and soil . It belongs to the "cyclodiene" class of pesticides, characterized by their chemical structure . this compound was never produced or used as an agricultural pesticide in China .

Synthesis and Composition

this compound is not naturally occurring; it is synthesized through a Diels-Alder reaction, combining hexachlorocyclopentadiene with norbornadiene . Technical-grade this compound was reported to consist of 90.5% hexachlorohexahydrodimethanonaphthalene (HHDN) in 1967 . Isodrin, an isomer of this compound, is also produced during this compound synthesis, with technical-grade this compound containing approximately 3.5% isodrin .

Environmental and Health Concerns

this compound and its metabolite dieldrin are persistent organic pollutants (POPs) that accumulate in the environment and the food chain, posing risks to human health . Humans cannot metabolize this compound and dieldrin . Exposure to dieldrin can lead to several health issues, including dopaminergic neurodegeneration, chemically induced immunohemolytic anemia, and increased risk of Parkinson’s disease . Dieldrin can also induce the production of reactive oxygen species, causing proinflammatory reactions and DNA damage in human ovary surface epithelial cells . Additionally, this compound can act as a ligand for androgens, potentially contributing to prostate cancer development, while dieldrin can interfere with estrogen and androgen signaling pathways, possibly leading to breast cancer .

Absorption and Distribution

Studies have shown that this compound is rapidly absorbed through the skin . Research on female rats indicated that this compound absorption occurs quickly following dermal application, with both this compound and dieldrin detectable in the skin within one hour . The amount absorbed is proportional to the dose applied . In environmental and biological systems, this compound is rapidly converted to dieldrin, which is initially distributed generally throughout the body but is then redistributed primarily to fat within a few hours .

Case Studies

Two studies involving workers exposed to this compound and dieldrin found no excess risk of cancer in these individuals . In a study of B6C3FI mice, dietary administration of this compound (95% pure) at time-weighted average (TWA) doses of 4 and 8 ppm or 3 and 6 ppm for 80 weeks resulted in a significant dose-related increase in hepatocellular carcinomas in male mice compared to controls . A 2-year study on Carworth rats given this compound in the diet at concentrations of 2.5, 12.5, or 25 ppm showed greater mortality in treated rats compared to controls . Another study on Osborne-Mendel rats fed this compound (95% pure) at concentrations of 20, 30, or 50 ppm for 31 months found no evidence of a carcinogenic response .

Mechanism of Action

Aldrin exerts its toxic effects primarily through stimulation of the central nervous system . It is rapidly converted to dieldrin in the environment and within organisms. Dieldrin binds to the gamma-aminobutyric acid (GABA) receptors in the nervous system, inhibiting the normal inhibitory function of GABA and leading to uncontrolled neuronal excitation . This results in symptoms such as convulsions, tremors, and, in severe cases, death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Structure and Key Analogues

Aldrin shares structural and functional similarities with other cyclodiene insecticides. A comparative analysis is provided below:

Toxicity Profiles

- Cytotoxicity in Dopaminergic Cells :

- This compound and its diol metabolite (Group 2) exhibited moderate toxicity in PC6-3 cells (LDH/MTT assays).

- Dieldrin was significantly more toxic than endrin and isodrin (Group 1), while desmethylene this compound (Group 3) showed the highest cytotoxicity, emphasizing the role of 3D structure and bridge integrity .

- Aquatic Toxicity: this compound demonstrated extreme toxicity to freshwater fish (e.g., Clarias batrachus LC₅₀ = 0.00036 ppm after 40 days), surpassing diazinon and captan by orders of magnitude . Dieldrin’s bioaccumulation in fish tissues (e.g., brackish species) correlated with chronic neurotoxicity .

Environmental Persistence and Degradation

- Soil and Water :

- This compound and dieldrin bind strongly to soil (log Kₒw = 5.4–6.2), with half-lives exceeding 5 years. Volatilization and photodegradation are key dissipation pathways .

- Photodieldrin, a chiral metabolite, forms racemically in sunlight but undergoes enantioselective biodegradation in soil and biota .

- Adsorption Efficiency :

Regulatory and Health Impacts

Biological Activity

Aldrin is a synthetic pesticide that belongs to the class of cyclodiene insecticides. Its biological activity is primarily characterized by its metabolism to dieldrin, which exhibits more potent toxicity and environmental persistence. This article explores the biological activity of this compound, including its metabolism, toxicological effects, and implications for human health and the environment.

Metabolism of this compound

The biotransformation of this compound predominantly occurs in the liver through epoxidation, leading to the formation of dieldrin. This process is catalyzed by cytochrome P-450 enzymes, specifically mixed-function oxidases. The metabolic pathways can be summarized as follows:

- Epoxidation : this compound is converted to dieldrin in the liver, with minor conversions occurring in the lungs and skin through alternative pathways involving prostaglandin endoperoxide synthase (PES) .

- Further Metabolism : Dieldrin itself undergoes additional metabolism, primarily through hydroxylation and epoxide ring opening, resulting in various metabolites such as 9-hydroxydieldrin .

The following table summarizes key metabolic pathways:

| Pathway | Enzyme Involved | Product |

|---|---|---|

| Epoxidation | Cytochrome P-450 | Dieldrin |

| Hydroxylation | Monooxygenases | 9-Hydroxydieldrin |

| Epoxide Ring Opening | Epoxide Hydrolases | 6,7-trans-dihydroxydihydrothis compound |

Toxicological Effects

This compound and its metabolite dieldrin exhibit significant toxicological effects that have been documented in various animal studies. Key findings include:

- Neurological Effects : Exposure to this compound has been associated with neurological impairments such as convulsions, tremors, and hyper-excitability in laboratory animals . Chronic exposure has led to neuronal degeneration and impaired learning abilities.

- Hepatic Effects : Studies have shown increased liver weight and histopathological changes in rats exposed to this compound or dieldrin over extended periods . Liver damage is a common finding in chronic toxicity studies.

- Reproductive Effects : this compound has been linked to decreased fertility and reproductive dysfunctions in multi-generation studies involving rodents . Notable effects include delayed estrus and increased stillbirth rates.

- Developmental Effects : Increased postnatal mortality and skeletal anomalies have been reported in offspring of animals exposed to this compound during gestation .

Case Studies

A notable case study from China highlighted the environmental persistence of this compound despite its non-industrial use in the country. The study involved monitoring soil concentrations and assessing recovery rates of this compound and dieldrin after application . The findings indicated significant bioaccumulation potential and persistent ecological impacts.

Q & A

Q. What methodologies are recommended for detecting trace levels of aldrin and dieldrin in environmental matrices?

Analytical detection of this compound and dieldrin requires gas chromatography (GC) coupled with mass spectrometry (MS) or electron capture detectors (ECD) due to their low environmental concentrations. Detection limits vary by medium:

Q. How should researchers design observational studies to assess this compound’s environmental persistence and bioaccumulation?

Key considerations include:

- Sampling strategies : Stratify samples by media (soil, water, biota) and historical application zones .

- Biomagnification factors : Track trophic transfer using lipid-normalized concentrations in food webs (e.g., soil → invertebrates → fish) .

- Temporal trends : Compare archived samples with contemporary data to model degradation rates .

Q. What criteria define high-confidence toxicological studies for this compound exposure outcomes?

ATSDR’s modified OHAT framework evaluates study confidence based on:

- Key features : Exposure characterization, outcome specificity, confounding control, and statistical power .

- Initial confidence ratings : Assign scores using standardized questionnaires for epidemiology, controlled exposure, and animal studies (Tables C-10 to C-12) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s carcinogenicity data across experimental models?

Discrepancies arise from species-specific metabolic pathways (e.g., mice vs. rats) and dose-response thresholds. Methodological steps include:

- Weight-of-evidence synthesis : Integrate epidemiology (limited human data ), animal bioassays (mouse liver tumors ), and mechanistic studies (e.g., ROS generation in dopaminergic cells ).

- Unexplained inconsistency assessment : Downgrade confidence if variability exceeds 50% effect size across studies without plausible explanation .

Q. What advanced techniques are used to analyze enantiomeric composition of this compound photoproducts in environmental samples?

Chiral separation of photodieldrin enantiomers employs:

Q. How should systematic reviews address data gaps in this compound’s neurotoxic effects?

Follow ATSDR’s protocol:

- Inclusion criteria : Prioritize studies with oral/inhalation exposure routes and mammalian models (Table C-1) .

- Data extraction : Customize forms to capture neurobehavioral endpoints (e.g., motor deficits, synaptic dysfunction) .

- Qualitative synthesis : Highlight null findings (e.g., no neurotoxicity observed in recent rodent studies ).

Q. What experimental designs optimize this compound degradation studies in contaminated soils?

- Photolysis simulations : Use UV reactors to quantify photothis compound/dieldrin yields under controlled light wavelengths .

- Microbial consortia : Screen for dieldrin-epoxidizing bacteria (e.g., Pseudomonas spp.) via metagenomic profiling .

- Isotope tracing : Apply ¹³C-labeled this compound to track degradation pathways .

Methodological Guidance

How to apply the FINER criteria when formulating this compound-related research questions?

Ensure questions are:

- Feasible : Access to longitudinal biomonitoring data (e.g., NHANES) .

- Novel : Investigate understudied endpoints (e.g., epigenetic effects ).

- Ethical : Avoid human dosing studies; leverage historical occupational cohorts .

- Relevant : Align with POPs regulatory frameworks (Stockholm Convention) .

Q. What statistical approaches are robust for analyzing this compound’s dose-response relationships in heterogeneous datasets?

- Bayesian hierarchical models : Account for inter-study variability in exposure metrics .

- Benchmark dose (BMD) modeling : Derive toxicity thresholds from animal bioassays .

- Meta-regression : Adjust for confounders (e.g., co-exposure to dieldrin) .

Tables for Reference

Table 1. Key Analytical Detection Limits for this compound/Dieldrin

| Matrix | Method | Detection Limit (µg/L or µg/kg) |

|---|---|---|

| Water | GC-ECD | 0.001–0.018 |

| Soil | GC-MS | 0.05–0.1 |

| Biota (lipid) | LC-MS/MS | 0.01–0.05 |

Table 2. Confidence Rating Criteria for this compound Studies

| Study Type | Key Features Evaluated |

|---|---|

| Epidemiology | Exposure validation, confounding control |

| Animal toxicology | Dose relevance, outcome specificity |

| Mechanistic | Pathway validation, replication |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.